molecular formula C17H13BrN2O4 B3440317 1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione

1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione

Cat. No. B3440317
M. Wt: 389.2 g/mol
InChI Key: CLZGHEMQFJXGFQ-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione, also known as BPHB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. BPHB is a pyrazolidinedione derivative that possesses a unique molecular structure, which makes it an interesting compound to study. In

Scientific Research Applications

1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been studied extensively for its potential applications in various fields of research. In medicine, 1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, 1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for developing new pesticides.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione is not fully understood, but studies have shown that it exerts its effects by inhibiting various enzymes and signaling pathways. For example, 1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activity of STAT3, a signaling pathway that is involved in cancer cell proliferation.
Biochemical and physiological effects:
Studies have shown that 1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has a range of biochemical and physiological effects. In vitro studies have shown that 1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione has been shown to possess antioxidant properties, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been shown to possess a range of interesting biological properties, making it a useful tool for studying various biological processes. However, one limitation of using 1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret some of the results obtained.

Future Directions

There are several future directions for research on 1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione. One area of interest is the development of new drugs based on the structure of 1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione. Another area of interest is the study of the molecular mechanisms underlying the biological effects of 1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione. In addition, further studies are needed to explore the potential applications of 1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione in agriculture, particularly in the development of new pesticides.

properties

IUPAC Name

(4Z)-1-(4-bromophenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O4/c1-24-15-9-10(2-7-14(15)21)8-13-16(22)19-20(17(13)23)12-5-3-11(18)4-6-12/h2-9,21H,1H3,(H,19,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZGHEMQFJXGFQ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione
Reactant of Route 2
1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione
Reactant of Route 3
Reactant of Route 3
1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione
Reactant of Route 4
Reactant of Route 4
1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione
Reactant of Route 5
Reactant of Route 5
1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione
Reactant of Route 6
Reactant of Route 6
1-(4-bromophenyl)-4-(4-hydroxy-3-methoxybenzylidene)-3,5-pyrazolidinedione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.